Wolff Rearrangement Efficiency: 3-Diazo-2-butanone Outperforms Sterically Hindered Analogs by 1.75-Fold
In gas-phase photolysis studies monitored by FT-IR spectroscopy, 3-diazo-2-butanone (Compound 1) underwent Wolff rearrangement to the corresponding ketene to an extent of 70%, whereas the structurally related 2,2,5,5-tetramethyl-4-diazo-3-hexanone (Compound 2) rearranged to only about 40% under identical conditions [1]. This 1.75-fold difference demonstrates that the absence of α′-substitution in 3-diazo-2-butanone—a structural feature also present in 1-diazobutan-2-one—is a key determinant of rearrangement efficiency. Furthermore, photolysis of Compound 1 in the presence of argon to enhance intermolecular collisions raised the dimethylketene production to over 95%, indicating that the terminal diazo ketone scaffold can be tuned for near-quantitative ketene generation [1].
| Evidence Dimension | Wolff rearrangement extent under gas-phase photolysis |
|---|---|
| Target Compound Data | 3-Diazo-2-butanone: 70% rearrangement; >95% ketene production with argon collision enhancement |
| Comparator Or Baseline | 2,2,5,5-Tetramethyl-4-diazo-3-hexanone: ~40% rearrangement |
| Quantified Difference | 1.75-fold higher rearrangement efficiency; >95% achievable under optimized conditions |
| Conditions | FT-IR-monitored gas-phase photolysis at low pressure; laser irradiation at λ = 457.9 nm; argon collision enhancement experiments |
Why This Matters
For chemists designing photochemical ketene-generation protocols, the terminal diazo ketone structure shared by 1-diazobutan-2-one and 3-diazo-2-butanone provides significantly higher Wolff rearrangement yields than sterically hindered analogs, reducing the need for excess reagent and simplifying product purification.
- [1] Marfisi, C., Verlaque, P., Davidovics, G., Pourcin, J., Pizzala, L., Aycard, J.-P., & Bodot, H. (1983). Photolysis of α-Diazo Ketones in the Gas Phase Monitored by Fourier Transform Infrared Spectrometry. Journal of Organic Chemistry, 48(4), 533–537. View Source
